molecular formula C11H12ClN3O B11870221 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B11870221
M. Wt: 237.68 g/mol
InChI Key: LFVQBVOEVREKIU-UHFFFAOYSA-N
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Description

5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core fused with a tetrahydropyran (THP) protecting group at the N1 position and a chlorine atom at the 5-position. This scaffold is synthetically versatile, enabling selective functionalization at multiple reactive sites (e.g., positions 3, 5, and 7) . The THP group enhances solubility and stability during synthetic elaboration, as demonstrated in procedures yielding derivatives like 5-chloro-7-(phenylsulfanyl) and 5-chloro-3-(4′-nitrophenyl) analogs . Its molecular formula is C₁₁H₁₂ClN₃O, with a monoisotopic mass of ~245.06 g/mol (inferred from bromo analog data in ). The compound is primarily used as an intermediate in drug discovery, particularly for kinase inhibitors and GABA receptor modulators .

Properties

IUPAC Name

5-chloro-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c12-10-5-8-6-14-15(9(8)7-13-10)11-3-1-2-4-16-11/h5-7,11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVQBVOEVREKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CN=C(C=C3C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine typically involves the following steps:

    Formation of the pyrazolo[3,4-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tetrahydro-2H-pyran-2-yl group: This step often involves the use of tetrahydropyran derivatives and suitable protecting groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorine atom can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorine position.

Scientific Research Applications

5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers use this compound to investigate its biological activity and potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Key Observations:

Halogen Effects : Bromine substitution at C5 (vs. Cl) increases molecular weight by ~37 g/mol, enhancing steric bulk and reactivity in Suzuki-Miyaura couplings . Chlorine offers a balance between reactivity and metabolic stability in drug design .

Ring Position Variants : Pyrazolo[3,4-c ]pyridines (target) vs. [4,3-b ]pyridines (e.g., ) differ in nitrogen atom placement, altering electronic properties. The [3,4-c] scaffold is more electron-deficient, favoring nucleophilic aromatic substitutions .

N1 Protecting Groups : The THP group (target) provides superior stability compared to labile protecting groups like SEM ([2-(trimethylsilyl)ethoxy]methyl) in intermediates such as 9a .

Pharmacological Relevance

  • Target Compound: Serves as a precursor for diaminopyrimidine-based EGFR inhibitors (e.g., compound 31 in ).

Biological Activity

5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, and presenting relevant data tables and case studies.

Molecular Details:

  • Molecular Formula: C11H12ClN3O
  • Molecular Weight: 237.69 g/mol
  • CAS Number: 1416712-38-3
  • IUPAC Name: 5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to pyrazolo[3,4-c]pyridine derivatives. For instance, a series of derivatives were synthesized and evaluated for their ability to inhibit the ALK5 receptor, which is implicated in various cancers. One notable derivative exhibited an IC50 value of 25 nM , demonstrating strong inhibition of ALK5 autophosphorylation and NIH3T3 cell activity . Furthermore, in vivo studies showed that oral administration of this compound significantly inhibited tumor growth in CT26 xenograft models without evident toxicity .

The mechanism by which 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine exerts its biological effects may involve the modulation of signaling pathways associated with TGF-β receptors. Inhibition of ALK5 can disrupt the signaling cascade that promotes tumor growth and fibrosis, making it a promising target for cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed in various studies. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding its therapeutic potential. For example, one study indicated that specific derivatives exhibited favorable pharmacokinetic properties alongside low toxicity profiles .

Table 1: Biological Activity of Selected Pyrazolo Derivatives

Compound IDTargetIC50 (nM)In Vivo EfficacyToxicity Level
8hALK525Tumor growth inhibition in CT26 modelLow
9aCDK2360ModerateModerate
10bCDK91800LowHigh

Case Studies

Case Study 1: Inhibition of ALK5
A derivative of pyrazolo[3,4-c]pyridine was synthesized and tested for its ability to inhibit ALK5. The study demonstrated significant inhibition in cellular assays with an IC50 value of 25 nM . The compound also showed promising results in reducing tumor sizes in animal models .

Case Study 2: Selectivity Towards CDKs
Another study focused on the selectivity of pyrazolo[3,4-c]pyridine derivatives towards cyclin-dependent kinases (CDKs). One compound demonstrated an IC50 value of 0.36 µM against CDK2 with a selectivity ratio of 265-fold over CDK9, indicating potential for targeted cancer therapy .

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